molecular formula C16H11ClN2O B7795035 (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one

(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one

Cat. No.: B7795035
M. Wt: 282.72 g/mol
InChI Key: DIEZNTLMHYVBLK-XDJHFCHBSA-N
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Description

The compound with the Chemical Identifier (CID) 5951215 is a chemical entity with significant importance in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and vary depending on the desired purity and application, general methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in these processes to avoid contamination and ensure the compound’s efficacy in its applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often involve halogens or other nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more stable, reduced forms of the compound.

Scientific Research Applications

(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one include other imidazole derivatives and compounds with similar functional groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties, diverse reactivity, and wide range of applications make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,18H/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZNTLMHYVBLK-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=O)C=CC(=NNC3=CC=C(C=C3)Cl)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=O)C=C/C(=N\NC3=CC=C(C=C3)Cl)/C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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